2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride 2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729173
InChI: InChI=1S/C6H6ClNO3S2/c1-3-6(13(7,10)11)12-5(8-3)4(2)9/h1-2H3
SMILES:
Molecular Formula: C6H6ClNO3S2
Molecular Weight: 239.7 g/mol

2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17729173

Molecular Formula: C6H6ClNO3S2

Molecular Weight: 239.7 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride -

Specification

Molecular Formula C6H6ClNO3S2
Molecular Weight 239.7 g/mol
IUPAC Name 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride
Standard InChI InChI=1S/C6H6ClNO3S2/c1-3-6(13(7,10)11)12-5(8-3)4(2)9/h1-2H3
Standard InChI Key BXEXZWUUFGQCAJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C(=O)C)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Thiazole Framework

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Substitution patterns critically influence electronic properties:

  • Acetyl group (C=O) at position 2 introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilicity at adjacent sites .

  • Methyl group at position 4 provides steric bulk and moderates ring reactivity through inductive effects.

  • Sulfonyl chloride (-SO₂Cl) at position 5 acts as a highly reactive leaving group, enabling nucleophilic substitution reactions .

Table 1: Comparative Molecular Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-Acetyl-4-methyl-1,3-thiazoleC₆H₇NOS141.19 Acetyl, Methyl
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chlorideC₁₀H₈ClNO₂S₂273.76 Phenyl, Sulfonyl chloride
Target compoundC₆H₆ClNO₃S₂247.70 (calculated)Acetyl, Methyl, Sulfonyl chloride

Theoretical calculations predict a planar thiazole ring with distorted bond angles due to substituent electronic effects. The sulfonyl chloride group adopts a tetrahedral geometry, creating steric clashes with the acetyl group in certain conformations .

Synthetic Pathways and Optimization

Proposed Synthesis Routes

While no published methods explicitly describe the synthesis of 2-acetyl-4-methyl-1,3-thiazole-5-sulfonyl chloride, analogous procedures for related sulfonyl chlorides suggest two viable pathways:

Route 1: Direct Sulfonation

  • Thiazole Activation: 2-Acetyl-4-methylthiazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Chlorination: Intermediate sulfonic acid reacts with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Route 2: Sequential Functionalization

  • Thiazole Ring Construction: Condensation of thiourea with α-chloroketones forms the thiazole core.

  • Acetylation: Friedel-Crafts acylation introduces the acetyl group.

  • Sulfonation-Chlorination: As in Route 1 .

Key Challenges

  • Regioselectivity: Competing sulfonation at position 4 versus 5 requires careful control of reaction temperature and stoichiometry.

  • Stability: The sulfonyl chloride moiety is prone to hydrolysis, necessitating anhydrous conditions .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes displacement reactions with amines, alcohols, and thiols:

R-SO2Cl+NH2R’R-SO2NH-R’+HCl\text{R-SO}_2\text{Cl} + \text{NH}_2\text{R'} \rightarrow \text{R-SO}_2\text{NH-R'} + \text{HCl}

This reactivity is exploited in medicinal chemistry to create sulfonamide drugs, where R' represents pharmacophores targeting bacterial dihydropteroate synthase.

Hydrolytic Instability

Exposure to moisture generates hydrogen chloride and sulfonic acids, limiting shelf life:

R-SO2Cl+H2OR-SO3H+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}

Storage under inert atmosphere and desiccants is essential to prevent decomposition .

ParameterSpecification
Personal Protective EquipmentNitrile gloves, face shield, vapor respirator
VentilationFume hood with ≥100 ft/min capture velocity
Spill ManagementNeutralize with sodium bicarbonate, collect residues in sealed containers
First Aid15-min eye irrigation, contaminated skin washed with soap/water

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